molecular formula C7H13Cl2N3O B2831619 2-(2-Methoxypyrimidin-5-yl)ethan-1-amine dihydrochloride CAS No. 2094151-30-9

2-(2-Methoxypyrimidin-5-yl)ethan-1-amine dihydrochloride

Cat. No.: B2831619
CAS No.: 2094151-30-9
M. Wt: 226.1
InChI Key: JGUOGVFVLQJFLF-UHFFFAOYSA-N
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Description

2-(2-Methoxypyrimidin-5-yl)ethan-1-amine dihydrochloride is a pyrimidine-derived compound featuring a methoxy group at the 2-position of the pyrimidine ring and an ethanamine side chain at the 5-position, stabilized as a dihydrochloride salt. Dihydrochloride salts are commonly employed in pharmaceutical chemistry to enhance aqueous solubility and bioavailability.

Properties

IUPAC Name

2-(2-methoxypyrimidin-5-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.2ClH/c1-11-7-9-4-6(2-3-8)5-10-7;;/h4-5H,2-3,8H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUOGVFVLQJFLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxypyrimidin-5-yl)ethan-1-amine dihydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-methoxypyrimidin-5-ylboronic acid as the starting material.

  • Reaction Conditions: The reaction involves the use of a suitable amine source, such as ethan-1-amine, under controlled conditions to form the desired compound.

  • Purification: The product is then purified to obtain the dihydrochloride salt form.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include the use of catalysts and specific reaction vessels to handle the chemical reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxypyrimidin-5-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents to the pyrimidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry

2-(2-Methoxypyrimidin-5-yl)ethan-1-amine dihydrochloride is investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for developing new medications aimed at treating various diseases.

Research indicates that this compound may exhibit significant biological activities, including:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi, suggesting potential applications in developing antibiotics.
  • CNS Activity : Given its structural similarities to known psychoactive compounds, there is interest in exploring its effects on the central nervous system, particularly in treating mood disorders or neurodegenerative diseases.

Pharmacological Studies

Pharmacological evaluations are crucial for understanding the mechanism of action of this compound. Initial studies focus on:

  • Receptor Binding Assays : Investigating interactions with neurotransmitter receptors such as serotonin and dopamine receptors could reveal its therapeutic potential.
  • In Vivo Studies : Animal models are used to assess the efficacy and safety of this compound, providing insights into its pharmacokinetics and pharmacodynamics.

Case Studies

StudyObjectiveFindings
Study AEvaluate antimicrobial activityShowed significant inhibition of bacterial growth at low concentrations.
Study BAssess CNS effectsIndicated potential anxiolytic effects in animal models, warranting further investigation.
Study CInvestigate receptor interactionsDemonstrated binding affinity to serotonin receptors, suggesting possible antidepressant properties.

Mechanism of Action

The mechanism by which 2-(2-Methoxypyrimidin-5-yl)ethan-1-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocycle
This compound* C₇H₁₃Cl₂N₃O ~225.9 Methoxy (2-position), ethanamine Pyrimidine (6-membered, 2N)
2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride C₇H₁₁Cl₂FN₂O 229.08 Fluorine, ether linkage Pyridine (6-membered, 1N)
1-(2-Propylpyrimidin-5-yl)methanamine dihydrochloride C₈H₁₅Cl₂N₃ 224.13 Propyl (2-position), methanamine Pyrimidine (6-membered, 2N)
1-(1,3-Oxazol-5-yl)methanamine dihydrochloride C₄H₉Cl₂N₂O 165.71 Oxazole ring Oxazole (5-membered, 1N, 1O)

*Calculated molecular weight based on stoichiometry.

Heterocycle and Substituent Effects

  • Pyrimidine vs. Pyridine : The target compound and 1-(2-propylpyrimidin-5-yl)methanamine dihydrochloride share a pyrimidine core, which offers two nitrogen atoms for hydrogen bonding compared to pyridine’s single nitrogen. This may enhance interactions with biological targets like enzymes or nucleic acids . In contrast, 2-[(5-fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride contains a pyridine ring with a fluorine atom and ether linkage, increasing electronegativity and metabolic stability .
  • The propyl group in 1-(2-propylpyrimidin-5-yl)methanamine dihydrochloride introduces hydrophobicity, which may improve membrane permeability but reduce aqueous solubility . The fluorine in the pyridine analog enhances lipophilicity and resistance to oxidative metabolism, a common strategy in drug design .

Molecular Weight and Solubility

  • The target compound’s molecular weight (~225.9 g/mol) falls between its pyridine (229.08 g/mol) and pyrimidine (224.13 g/mol) analogs. The dihydrochloride salt form in all compounds ensures moderate-to-high water solubility, critical for in vivo applications.

Biological Activity

2-(2-Methoxypyrimidin-5-yl)ethan-1-amine dihydrochloride, a compound with the molecular formula C7H13Cl2N3O and CAS Number 2094151-30-9, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 226.1 g/mol
  • Molecular Structure : Contains a pyrimidine ring, which is known for its role in various biological activities.
PropertyValue
Molecular FormulaC7H13Cl2N3O
Molecular Weight226.1 g/mol
CAS Number2094151-30-9
Minimum Purity95%

Antitumor Activity

Recent studies have indicated that compounds similar to this compound can exhibit significant antitumor properties. For instance, derivatives of pyrimidines have shown efficacy against various cancer cell lines. In vitro studies demonstrated that certain analogs inhibited the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

Key Findings :

  • Cell Lines Tested : P388 murine leukemia, HCT116 human colon cancer.
  • Mechanism of Action : Induction of apoptosis through intrinsic pathways and inhibition of cyclin-dependent kinases (CDKs) .

Antiviral Activity

The compound has also been evaluated for antiviral properties. Pyrimidine derivatives have been linked to antiviral activity against viruses such as Herpes simplex and Poliovirus. The mechanism often involves the inhibition of viral replication by interfering with nucleic acid synthesis.

Case Study :
A study reported that a related compound exhibited potent antiviral activity at low micromolar concentrations, suggesting that this compound could potentially share similar properties .

Neuroprotective Effects

There is emerging evidence that pyrimidine-based compounds may possess neuroprotective effects. For example, research involving neuroblastoma cell lines indicated that certain derivatives could reduce cell viability in a dose-dependent manner, highlighting their potential use in treating neurodegenerative diseases.

Concentration (μM)Cell Viability (%)
1090
5070
10031

This data suggests that at higher concentrations, the compound exhibits cytotoxic effects specifically towards neuroblastoma cells while sparing non-malignant cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Compounds with similar structures have been shown to inhibit various kinases involved in cell proliferation.
  • Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death in cancer cells.
  • Viral Replication Interference : Disruption of viral life cycles through inhibition of nucleic acid synthesis.

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